N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide
Description
N-{4-[(2-Cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide is a pyrimidine-derived acetamide compound characterized by a cyclopropyl substituent at the 2-position and a methyl group at the 6-position of the pyrimidine ring. The molecule features a phenylacetamide linkage, which facilitates interactions with biological targets such as kinases or receptors .
Properties
IUPAC Name |
N-[4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-10-9-15(20-16(17-10)12-3-4-12)19-14-7-5-13(6-8-14)18-11(2)21/h5-9,12H,3-4H2,1-2H3,(H,18,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQIFBTVJARGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dimethylpyrimidine.
Amination: The pyrimidine derivative is then subjected to amination using aniline derivatives to introduce the amino group at the 4-position.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride or acetyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in the desired biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from Patent Literature
The European Patent (EP 2 903 618 B1) discloses pyrimidine-acetamide derivatives with modifications at the pyrimidine ring and phenyl linker. Key examples include:
Example 72:
- Compound: N-Isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide
- Key Features: Pyrimidine ring substitutions: 4-(4-methylpiperazin-1-yl) and 6-(pyridin-4-ylamino) groups. Phenoxy linker instead of a direct phenylamino group. Isopropyl substitution on the acetamide nitrogen.
- Comparison: The piperazine and pyridinylamino substituents enhance solubility and hydrogen-bonding capacity compared to the cyclopropyl and methyl groups in the target compound.
Example 73:
- Compound: N-Isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-4-yl)phenoxy)acetamide
- Key Features: Pyrimidine substitutions at positions 2 and 6 (piperazine and pyridinylamino). Similar phenoxy linker and isopropyl group.
- Comparison :
Thiazole-Based Acetamide Analogue
A structurally distinct analogue from the Catalog of Rare Chemicals (2017):
- Compound: (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide
- Key Features: Thiazole ring replaces pyrimidine. Chiral phenylethylamino side chain.
- The absence of a pyrimidine ring reduces planar aromaticity, possibly limiting π-π stacking interactions critical for kinase inhibition .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Pyrimidine Substituents | Linker Type | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (µM) |
|---|---|---|---|---|---|
| Target Compound | 2-Cyclopropyl, 6-methyl | Phenylamino | ~341.4 | 3.2 (predicted) | Not reported |
| EP 2 903 618 B1 (Example 72) | 4-Piperazinyl, 6-pyridinylamino | Phenoxy | ~509.6 | 2.8 | >100 (in DMSO) |
| EP 2 903 618 B1 (Example 73) | 2-Piperazinyl, 6-pyridinylamino | Phenoxy | ~509.6 | 2.7 | >100 (in DMSO) |
| (S)-N-(4-Methylthiazol-2-yl)-...acetamide | N/A (thiazole core) | Phenylethyl | ~315.4 | 2.5 | Not reported |
<sup>*</sup>LogP values calculated using ChemDraw software.
Research Findings and Implications
- Target Compound: The cyclopropyl group may enhance resistance to oxidative metabolism compared to bulkier substituents like piperazine. However, its methyl group and phenylamino linker could limit solubility, necessitating formulation optimization .
- Patent Derivatives: The pyridinylamino and piperazine groups in EP 2 903 618 B1 compounds suggest prioritization of solubility and target engagement, aligning with kinase inhibitor design principles (e.g., imatinib analogs) .
- Thiazole Analogue : The thiazole core’s electronic profile may favor interactions with cysteine-rich targets (e.g., caspases), though this remains speculative without experimental data .
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